![molecular formula C22H21ClN2O3 B330603 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B330603.png)
4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a molecular formula of C22H21ClN2O3 and a molecular weight of 396.867 Da This compound is characterized by its unique structure, which includes an allyloxy group, a chloro group, and a methoxy group attached to a benzylidene moiety, along with a pyrazolone core
Vorbereitungsmethoden
The synthesis of 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzylidene intermediate: This step involves the reaction of 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde with an appropriate reagent to form the benzylidene intermediate.
Cyclization to form the pyrazolone core: The benzylidene intermediate is then reacted with a hydrazine derivative to form the pyrazolone core through a cyclization reaction.
Final modifications:
Analyse Chemischer Reaktionen
4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the allyloxy and methoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in medicinal chemistry and drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes
Wirkmechanismus
The mechanism of action of 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The allyloxy and methoxy groups could participate in hydrogen bonding or hydrophobic interactions, while the chloro group may enhance its binding affinity to certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE include:
4-((4-(allyloxy)benzyl)oxy)-3-methylphenylacetic acid: This compound shares the allyloxy and benzyl groups but differs in the acetic acid moiety.
4-((4-(allyloxy)-3-methylbenzyl)oxy)-3-methylphenylacetic acid: Similar structure with variations in the substitution pattern.
4-((4-(allyloxy)-3-chlorobenzyl)oxy)-3-methoxyphenylacetic acid: Similar structure with a chloro and methoxy substitution.
Eigenschaften
Molekularformel |
C22H21ClN2O3 |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
(4E)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C22H21ClN2O3/c1-5-10-28-21-19(23)12-16(13-20(21)27-4)11-18-15(3)24-25(22(18)26)17-8-6-14(2)7-9-17/h5-9,11-13H,1,10H2,2-4H3/b18-11+ |
InChI-Schlüssel |
IIDJQPZSIWETTM-WOJGMQOQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC=C)OC)/C(=N2)C |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=N2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


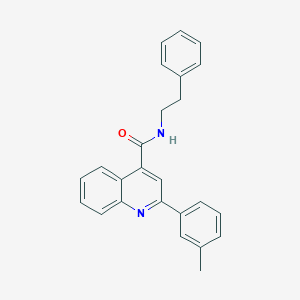
![Methyl 2-{[(3-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330522.png)
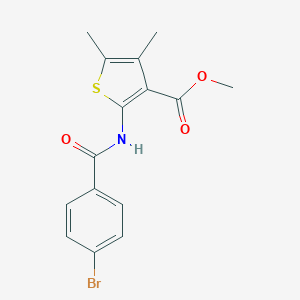

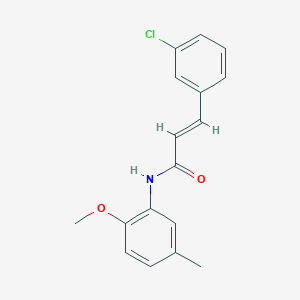
![2,5-dichloro-N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B330532.png)
![(2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B330533.png)
![3-(4-isopropylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B330534.png)
![ETHYL 2-[(5-{[3-(ETHOXYCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-5-OXOPENTANOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330536.png)
![5-[(4-nitropyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B330537.png)
![N~5~-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B330539.png)
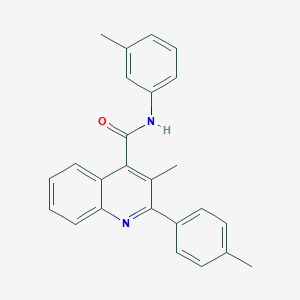
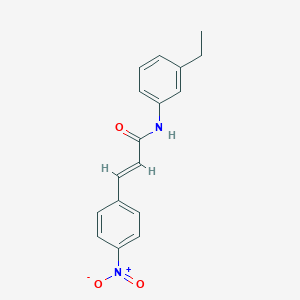
![3-(2-thienyl)-N-[3-({[3-(2-thienyl)acryloyl]amino}methyl)benzyl]acrylamide](/img/structure/B330543.png)
